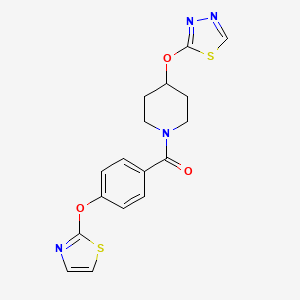

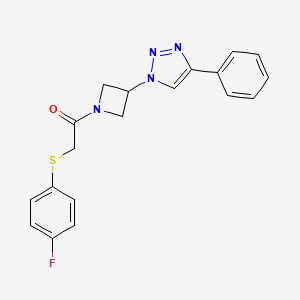

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of this compound involves the introduction of a hydrophilic skeleton and different chains based on BPTES . The systematic exploration of the structure-activity relationship led to the discovery of this superior derivative compound .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,3,4-thiadiazole nucleus, which is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .

Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by its broad spectrum of activity against various pathogens . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .

Applications De Recherche Scientifique

Synthesis and Anti-arrhythmic Activity

- The synthesis of piperidine-based 1,3-thiazole and 1,3,4-thiadiazole derivatives, including compounds similar to the one , has been explored for their significant anti-arrhythmic activity. This demonstrates the compound's potential application in developing treatments for arrhythmias (Abdel‐Aziz et al., 2009).

In Vitro Growth Inhibitory Activity in Cancer Cells

- Certain thiazole derivatives, closely related to the compound of interest, have shown about ten times greater in vitro growth inhibitory activity than perillyl alcohol (POH), a substance known for its therapeutic benefits in glioma patients. This indicates the compound's potential as a cancer therapeutic agent, specifically through the inhibition of Na+/K(+)-ATPase and Ras oncogene activity (Lefranc et al., 2013).

Antitumor Activity

- The compound has been implicated in studies exploring its synthesis and antitumor activity. Certain derivatives have demonstrated inhibitory effects on a wide range of cancer cell lines, especially on leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011).

Antibacterial and Antimicrobial Activity

- Novel thiadiazole derivatives, structurally related to the compound , have been synthesized and evaluated for their antimicrobial activity. Some derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Murthy & Shashikanth, 2012).

Antitubercular and Antifungal Activity

- Research into novel thiadiazole derivatives has also shown promising antitubercular and antifungal activities, suggesting potential applications in treating infectious diseases (Syed, Alagwadi Kallanagouda Ramappa, & Alegaon, 2013).

Anticoronavirus and Antitumoral Activity

- Some derivatives exhibit promising in vitro activity against coronaviruses and tumors, highlighting a potential role in addressing infectious diseases and cancer treatment (Jilloju et al., 2021).

Orientations Futures

The future directions for the research on this compound could involve further exploration of its structure-activity relationship and the development of new derivatives with enhanced pharmacological activities . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .

Propriétés

IUPAC Name |

[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S2/c22-15(12-1-3-13(4-2-12)23-16-18-7-10-25-16)21-8-5-14(6-9-21)24-17-20-19-11-26-17/h1-4,7,10-11,14H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBCAXIGQGMXQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenylacetamide](/img/structure/B2626406.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2626413.png)

![(4-Morpholin-4-ylsulfonylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2626418.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2626419.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2626421.png)

![(E)-2-(4-Chlorophenyl)-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]ethenesulfonamide](/img/structure/B2626423.png)

![1-[2-Chloro-5-(thiomorpholin-4-ylsulfonyl)benzoyl]azepane](/img/structure/B2626424.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2626426.png)